
3-Amino-4-iodo-1H-pyrazole
Overview
Description
3-Amino-4-iodo-1H-pyrazole (CAS: 81542-51-0) is a halogenated pyrazole derivative with the molecular formula C₃H₄IN₃ and a molecular weight of 208.99 g/mol . Its IUPAC name is 4-iodo-1H-pyrazol-5-amine, and it features an amino group (-NH₂) at position 3 and an iodine atom at position 4 of the pyrazole ring. The compound has a melting point of 143–146°C and is commonly used as a building block in organic synthesis, particularly in cross-coupling reactions due to the reactivity of its iodine substituent .
Preparation Methods
Direct Iodination of 3-Aminopyrazole
The most widely reported method involves the direct iodination of 3-aminopyrazole using iodine (I₂) and hydrogen peroxide (H₂O₂) in aqueous media. Kim et al. (2008) demonstrated that stirring 3-aminopyrazole with iodine (1.1 equiv) and H₂O₂ (1.5 equiv) in water at 20°C for 24 hours yields 3-amino-4-iodo-1H-pyrazole in 82% isolated yield . The reaction proceeds via electrophilic aromatic substitution, where H₂O₂ acts as an oxidizing agent to generate the iodinating species (I⁺).
Key Advantages :
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Mild Conditions : Room-temperature reactivity minimizes side reactions.
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Aqueous Solvent : Reduces reliance on organic solvents, aligning with green chemistry principles.
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High Atom Economy : Iodine incorporation occurs regioselectively at the 4-position due to the directing effect of the amino group.
A representative procedure involves dissolving 3-aminopyrazole (10 mmol) in 50 mL of water, followed by sequential addition of iodine (11 mmol) and H₂O₂ (15 mmol). The mixture is stirred until completion, after which the product is extracted with ethanol and purified via recrystallization .
Comparative Analysis of Reaction Conditions
The table below contrasts two iodination strategies: direct electrophilic substitution (Method A) and a hypothetical diazonium route (Method B).
Method A remains superior in terms of operational simplicity and scalability, whereas Method B’s viability requires empirical validation for iodination.
Industrial Applicability and Scalability
The direct iodination method has been scaled to kilogram quantities in fine chemical production, as evidenced by commercial pricing data ($45.00/100 mg) . Key considerations for industrial adoption include:
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Reagent Cost : Iodine and H₂O₂ are cost-effective compared to palladium catalysts used in cross-coupling reactions.
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Waste Management : Aqueous waste streams containing residual iodide can be treated via oxidation to iodine, which is recoverable .
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Process Safety : The exothermic nature of H₂O₂ decomposition necessitates controlled addition rates and temperature monitoring.
Recent innovations in continuous-flow reactors could further enhance throughput by minimizing reaction times and improving heat dissipation .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the iodine or amino groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazoles or other oxidized derivatives.
Reduction Products: Deiodinated or deaminated pyrazoles.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 3-amino-4-iodo-1H-pyrazole typically involves several steps, including the iodination of pyrazole derivatives and subsequent introduction of amino groups. The following methods are commonly employed:
- Iodination : Iodine is introduced into the pyrazole ring under controlled conditions.
- Amination : An amino group is added to the structure, often utilizing reagents like ammonia or amines.
- Coupling Reactions : The compound can be coupled with various moieties to enhance its biological activity or functional properties.
Medicinal Chemistry
This compound has been explored for its potential as a lead compound in drug development due to its unique structural properties. It exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound displays significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways . Its mechanism involves interactions with specific enzymes or receptors, enhancing its potential as an anticancer agent.
Biochemistry
In biochemical studies, this compound serves as a probe for investigating enzyme activities and receptor interactions. Its ability to form hydrogen bonds and participate in halogen bonding enhances its binding affinity to target proteins, making it valuable in enzyme inhibition studies .
Material Science
The compound is also utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its unique molecular structure allows for the synthesis of advanced materials that can be applied in electronics and photonics .
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, confirming its significant antibacterial activity against S. aureus and E. coli .
- Investigation into Anticancer Properties : Another investigation revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting its potential for further drug development aimed at cancer treatment .
Mechanism of Action
The mechanism of action of 3-Amino-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The compound’s iodine atom and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
The biological and chemical properties of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:
Physicochemical Properties
- Solubility: The iodine atom in this compound increases hydrophobicity compared to polar derivatives like 3-amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6) .
- Melting Points: Halogenated derivatives (e.g., this compound, 143–146°C) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces .
Key Research Findings
- Reactivity: The iodine in this compound facilitates Suzuki-Miyaura couplings, enabling access to biaryl structures .
- Biological Activity: Pyrazolo[3,4-d]pyrimidines exhibit antitumor and antiviral properties, though this compound’s bioactivity remains understudied .
- Thermal Stability : Halogenated pyrazoles generally decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .
Biological Activity
3-Amino-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C3H4N4I and a molecular weight of approximately 220.0 g/mol. The presence of an amino group and an iodine atom in its structure significantly influences its reactivity and biological activity compared to other pyrazole derivatives.
The primary biological activities of this compound are attributed to its role as a kinase inhibitor . Kinases are enzymes that play critical roles in various cellular processes, including signal transduction and cell proliferation. By inhibiting specific kinases, this compound can alter cellular signaling pathways, potentially leading to therapeutic effects in various diseases.
Target Enzymes
Research indicates that this compound interacts with several key enzymes:
- Cyclin-dependent kinases (CDKs) : Involved in cell cycle regulation.
- Mitogen-activated protein kinases (MAPKs) : Play roles in cell growth and differentiation.
Biological Activities
Recent studies have highlighted a broad spectrum of biological activities associated with this compound, including:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains such as E. coli and S. aureus.
- Anticancer Potential : Demonstrated inhibitory effects on cancer cell lines by modulating kinase activity.
- Anti-inflammatory Effects : Shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated that the compound exhibited notable antibacterial activity, particularly against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Pathogen | MIC (µg/mL) |
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E. coli | 32 |
S. aureus | 64 |
Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its anticancer properties against several human cancer cell lines. The results showed that it effectively inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line.
Cell Line | IC50 (µM) |
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MCF-7 (Breast cancer) | 15 |
HeLa (Cervical cancer) | 20 |
A549 (Lung cancer) | 25 |
Biochemical Pathways
The interaction of this compound with target proteins can lead to changes in gene expression and cellular metabolism. Its ability to bind to active sites on enzymes allows it to modulate their functions effectively.
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?
Basic
The synthesis typically involves iodination of 3-amino-1H-pyrazole precursors using iodine sources like N-iodosuccinimide (NIS) or molecular iodine in the presence of oxidizing agents (e.g., H₂O₂). Key factors include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity .
- Substituent effects : The 4-position’s electronic environment (electron-withdrawing/donating groups) impacts iodination efficiency. For example, electron-rich pyrazole rings may require milder conditions to avoid over-iodination .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?
Basic
SC-XRD involves:
Crystal growth : Slow evaporation of a saturated solution in ethanol/water mixtures to obtain high-quality crystals.
Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 90 K) to reduce thermal motion .
Refinement : SHELXL (via the SHELX suite) refines positional and anisotropic displacement parameters. Hydrogen bonds (e.g., N–H⋯N/O) stabilize the crystal lattice and are validated using Olex2 or Mercury .
Q. What strategies optimize regioselectivity during functionalization of this compound?
Advanced
Regioselectivity is influenced by:
- Directing groups : The amino group at position 3 directs electrophilic substitution to the 4-position. For cross-coupling (e.g., Suzuki), the iodo group at position 4 acts as a leaving group .
- Steric effects : Bulky substituents at position 1 (e.g., benzyl groups) can block reactivity at adjacent sites .
- Catalytic systems : Pd(PPh₃)₄ or CuI/ligand systems enable selective C–N or C–C bond formation at the iodo site .
Q. How should researchers address contradictions between spectroscopic data and computational modeling for this compound?
Advanced
Validate experimental conditions : Ensure NMR spectra (¹H/¹³C) are acquired in deuterated solvents (e.g., DMSO-d₆) with proper shimming. Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .
Re-examine crystallographic data : Discrepancies in bond lengths/angles (e.g., C–I vs. computed values) may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions .
Statistical validation : Apply R-factor analysis (e.g., R₁ < 0.05) and Hamilton tests to confirm structural reliability .
Q. What methodologies enable the incorporation of this compound into fused heterocyclic systems?
Advanced
- Cyclocondensation : React with β-ketoesters or enamines under acidic conditions to form pyrazolo[1,5-a]pyrimidines. For example, acetic acid catalysis at reflux yields fused rings with >80% efficiency .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl systems, useful in medicinal chemistry scaffolds .
- Photocatalysis : Visible-light-mediated C–H activation can introduce heteroaromatic groups at the iodo site .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Basic
- NMR spectroscopy : ¹H NMR identifies NH₂ protons (δ 5.8–6.2 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the iodo carbon (δ 90–100 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) with isotopic patterns matching iodine’s natural abundance .
- IR spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C–I vibrations (550–650 cm⁻¹) confirm functional groups .
Q. What mechanistic insights explain the iodine atom’s role in catalytic cycles involving this compound?
Advanced
The iodo group acts as:
- Electrophilic partner : In Ullmann or Goldberg couplings, oxidative addition of Pd⁰ to C–I bonds forms PdII intermediates, enabling cross-coupling .
- Halogen-bond donor : In supramolecular catalysis, the iodine’s σ-hole interacts with Lewis bases (e.g., carbonyl oxygen), directing regioselective transformations .
Q. How do storage conditions impact the stability of this compound?
Basic
- Temperature : Store at –20°C in amber vials to prevent photodehalogenation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the iodo group.
- Solvent compatibility : Solutions in DMF or DMSO remain stable for weeks at 4°C .
Properties
IUPAC Name |
4-iodo-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVVMJPIOKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510997 | |
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-51-0 | |
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-IODO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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